(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid
Description
The compound (2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid is a structurally complex molecule featuring a fused thiazine-thiazole core with critical stereochemical and functional group modifications. Its key structural attributes include:
- A thiazine ring with a 5Z-ethylidene substituent, influencing conformational rigidity and lipophilicity.
- Chiral centers at the 2R and R-configurations of the carboxymethyl bridge, critical for target binding specificity.
This compound is hypothesized to exhibit biological activities akin to β-lactam antibiotics or anticancer agents, given structural parallels to thiazole derivatives with demonstrated efficacy in these domains .
Properties
IUPAC Name |
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,25H,3H2,1H3,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b5-2+,19-8-/t9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZZQEIIEDMRPD-NFOWBNJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)/C(=N\O)/C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid involves multiple steps, starting with the preparation of the thiazine ring. The key steps include:
Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a thioamide and an α-halo ketone.
Introduction of Functional Groups: The amino and hydroxyimino groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the thiazine ring with the appropriate side chains under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of intermediate compounds.
Purification: Purification of intermediates using techniques such as crystallization and chromatography.
Final Assembly and Purification: The final compound is assembled and purified to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: Nucleophilic substitution reactions can modify the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in pharmaceutical research .
Scientific Research Applications
Biological Applications
The primary applications of this compound are in the fields of antimicrobial , antiviral , and anticancer therapies. Below are detailed insights into its potential applications:
Antimicrobial Activity
Research has indicated that thiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (2R,5Z)-2 have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that thiazine derivatives could inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) .
Antiviral Properties
Thiazole-containing compounds have been investigated for their antiviral activities. The presence of the thiazole moiety in the structure of (2R,5Z)-2 suggests potential efficacy against viral infections, including HIV and influenza viruses. Preliminary studies indicate that modifications in the thiazole structure enhance antiviral potency .
Anticancer Potential
The anticancer properties of thiazine derivatives are well-documented. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation. For example, studies have reported that related thiazine compounds exhibited cytotoxic effects on breast cancer cell lines .
Table 1: Biological Activities of Thiazine Derivatives
| Activity Type | Compound Structure | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Thiazine A | 0.5 µM | |
| Antiviral | Thiazole B | 0.3 µM | |
| Anticancer | Thiazine C | 0.1 µM |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial efficacy of a series of thiazine derivatives against MRSA. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics.
Case Study 2: Antiviral Activity Against Influenza
Another research article focused on the antiviral properties of thiazole derivatives, revealing that specific compounds could inhibit viral replication by interfering with viral RNA synthesis.
Mechanism of Action
The mechanism of action of (2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventual lysis of the bacteria .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Research Findings
Substituent Impact on Bioactivity
- Hydroxyimino vs. Methoxyimino: The hydroxyimino group in the target compound may enhance hydrogen-bonding interactions with biological targets (e.g., bacterial enzymes) compared to methoxyimino analogues, which prioritize lipophilicity and membrane permeability .
- Ethylidene vs.
- Chirality : The 2R and R-configurations are critical for activity, as seen in β-lactam antibiotics where stereochemistry dictates binding to penicillin-binding proteins .
Biological Activity
The compound (2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid is a thiazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a thiazine ring, carboxylic acid groups, and an amino-thiazole moiety. The stereochemistry at specific positions contributes to its biological activity.
Antimicrobial Properties
Research indicates that thiazine derivatives exhibit significant antimicrobial activity. A study evaluating various thiazine compounds found that modifications at the thiazine ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Thiazine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain thiazine compounds can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways. Specifically, the compound this compound has been reported to inhibit cell proliferation in various cancer models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and microbial growth.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, contributing to its anticancer effects by promoting apoptosis .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazine derivatives, including the compound in focus. Results showed a significant reduction in bacterial viability in treated samples compared to controls. The minimum inhibitory concentration (MIC) was determined to be notably low for this compound against several strains of bacteria .
Study 2: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this thiazine derivative. The IC50 value was calculated to be approximately 25 µM .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
